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Compound of Interest

Compound Name: VD4162

Cat. No.: B15577545 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the performance of two TMPRSS2 inhibitors, VD4162 (also reported as

VD2173) and the well-established camostat mesylate. This analysis is supported by

experimental data from in vitro studies, providing a comprehensive overview of their potential in

therapeutic applications targeting the TMPRSS2 protease.

Transmembrane protease, serine 2 (TMPRSS2) is a crucial host cell factor for the entry of

several respiratory viruses, including SARS-CoV-2. By priming the viral spike protein,

TMPRSS2 facilitates viral fusion with the host cell membrane. Inhibition of this protease is a

promising therapeutic strategy to block viral entry and subsequent replication. This guide

delves into the comparative efficacy of a novel inhibitor, VD4162, against the clinically

investigated camostat mesylate.

Quantitative Performance Analysis
The following table summarizes the key quantitative data for VD4162 and camostat mesylate,

focusing on their inhibitory activity against TMPRSS2 and their effectiveness in cell-based viral

entry assays.
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Inhibitor
Compoun
d Class

Target
Assay
Type

IC50 EC50 Source

VD4162

(VD2173)

Ketobenzot

hiazole
TMPRSS2

VSV-

SARS-

CoV-2

Spike

Pseudotyp

e Entry

- 104 nM [1]

MM3122
Ketobenzot

hiazole

Recombina

nt full-

length

TMPRSS2

Biochemic

al Assay
340 pM - [2][3]

Camostat

Mesylate

Serine

Protease

Inhibitor

Recombina

nt

TMPRSS2

Biochemic

al Assay

1.5 nM -

6.2 nM
- [1][2]

Camostat

Mesylate

Serine

Protease

Inhibitor

TMPRSS2

VSV-

SARS-

CoV-2

Spike

Pseudotyp

e Entry

- ~747.5 nM [4]

Note: MM3122 is a lead compound from the same class as VD4162 and is included for its

potent biochemical inhibition data. IC50 (half-maximal inhibitory concentration) measures the

concentration of a drug that is required for 50% inhibition of a biological or biochemical

function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a

half-maximal response.

The data indicates that the novel ketobenzothiazole class of inhibitors, including VD4162 and

its analogue MM3122, demonstrate significantly improved activity over camostat mesylate in

preclinical studies[2]. While VD4162 shows potent inhibition of viral entry in a cell-based assay

(EC50 of 104 nM), its related compound MM3122 exhibits exceptionally potent direct inhibition

of the TMPRSS2 enzyme with an IC50 in the picomolar range[1][2][3]. In contrast, camostat
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mesylate's inhibitory concentration against the TMPRSS2 enzyme is in the low nanomolar

range, and its effectiveness in a comparable viral entry assay is notably lower[1][2][4].

Signaling Pathways and Experimental Visualization
To better understand the context of these inhibitors, the following diagrams illustrate the viral

entry signaling pathway and a typical experimental workflow for assessing TMPRSS2 inhibition.
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Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.
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Workflow for In Vitro TMPRSS2 Inhibition Assay
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Caption: A generalized workflow for a fluorogenic TMPRSS2 inhibition assay.
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Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the

inhibitory activities of VD4162 and camostat mesylate.

Biochemical TMPRSS2 Inhibition Assay (Fluorogenic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified TMPRSS2.

Reagents and Materials:

Recombinant human TMPRSS2 protein (e.g., amino acids 106-492).

Fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC.

Assay Buffer: Typically 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.01% Tween-20[2]

[5].

Test inhibitors (VD4162, camostat mesylate) dissolved in DMSO.

384- or 1536-well black assay plates.

Procedure:

Test inhibitors and the fluorogenic substrate are dispensed into the wells of the assay

plate. This is often done using an acoustic dispenser for high-throughput screening[2][5].

The reaction is initiated by adding the recombinant TMPRSS2 enzyme to the wells.

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow

the enzymatic reaction to proceed[2][5].

The fluorescence intensity is measured using a plate reader with excitation and emission

wavelengths appropriate for the fluorophore (e.g., excitation at ~340-383 nm and emission

at ~440-455 nm for AMC)[2][6].
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The data is normalized to positive (no enzyme) and negative (DMSO vehicle) controls,

and IC50 values are calculated using a four-parameter logistic fit[2].

SARS-CoV-2 Pseudotyped Particle (PP) Entry Assay
This cell-based assay assesses the ability of an inhibitor to block the entry of viral particles

carrying the SARS-CoV-2 spike protein into host cells that express ACE2 and TMPRSS2.

Cell Lines and Viruses:

Host cells: Calu-3 (human lung epithelial cells) or Caco-2 cells, which endogenously

express TMPRSS2[1][4].

Pseudotyped virus: Typically a vesicular stomatitis virus (VSV) or lentiviral vector

engineered to lack its native envelope protein and instead express the SARS-CoV-2 spike

protein. The viral core often contains a reporter gene like luciferase for easy quantification

of infection[1][4].

Procedure:

Host cells are seeded in multi-well plates and allowed to adhere.

The cells are pre-incubated with serial dilutions of the test inhibitors (e.g., VD4162,

camostat mesylate) for a specified time (e.g., 1 hour)[4].

The pseudotyped viral particles are then added to the cells.

After an incubation period to allow for viral entry (e.g., 24-48 hours), the level of infection is

quantified by measuring the reporter gene activity (e.g., luciferase activity in cell lysates)

[4].

The results are normalized to untreated control cells, and the EC50 values are determined

by plotting the dose-response curves.

Conclusion
The available preclinical data strongly suggests that VD4162 and its related ketobenzothiazole

inhibitors are a promising new class of TMPRSS2 inhibitors with significantly higher potency
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compared to camostat mesylate. The picomolar IC50 value of MM3122 against recombinant

TMPRSS2 highlights the potential of this chemical scaffold. While camostat mesylate has the

advantage of being an approved drug with a known safety profile, its lower in vitro potency may

limit its clinical efficacy in preventing viral entry. Further in vivo studies are necessary to fully

elucidate the therapeutic potential of VD4162, but the initial findings position it as a strong

candidate for development as a potent antiviral agent targeting TMPRSS2. Researchers in the

field of virology and drug development should consider these findings when selecting and

designing novel therapeutic strategies against respiratory viruses.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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